molecular formula C16H20N2O5S B6664689 2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

Cat. No.: B6664689
M. Wt: 352.4 g/mol
InChI Key: RFQMKMGPZGWYOY-UHFFFAOYSA-N
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Description

2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a complex organic compound featuring a thiazolidine ring and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid typically involves multiple steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and isoquinoline moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and isoquinoline-based molecules. Examples include:

Uniqueness

What sets 2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid apart is its unique combination of the thiazolidine ring and isoquinoline moiety, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c19-15(6-8-18-7-3-9-24(18,22)23)17-10-12-4-1-2-5-13(12)14(11-17)16(20)21/h1-2,4-5,14H,3,6-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQMKMGPZGWYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCC(=O)N2CC(C3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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